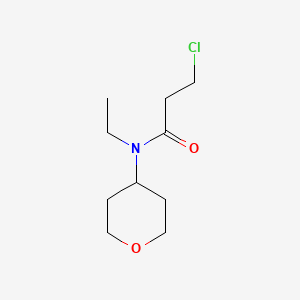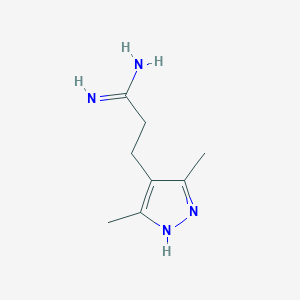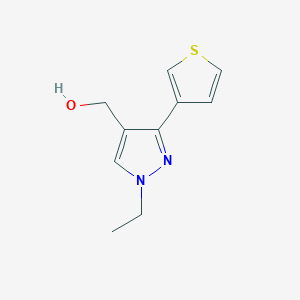
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” often involves the use of tetrahydropyran rings . These rings are common structural motifs in many natural products and are key intermediates in the construction of many complex structures .Molecular Structure Analysis
The molecular structure of “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” consists of a tetrahydropyran ring attached to a propanamide group via an ethyl linker . The compound also has a chlorine atom attached to the propanamide group .Aplicaciones Científicas De Investigación
1. Coordination Chemistry and Optical Spectra
Research on complexes similar to 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, such as phenylcyanamidoruthenium scorpionate complexes, highlights their use in coordination chemistry. These complexes demonstrate significant π mixing between ligands, providing insights into their optical properties and noninnocent character, which can be useful in materials science and molecular electronics (Harb et al., 2013).
2. Synthesis of Chiral Isomers
Studies involving compounds with structural similarities to 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, like ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, have been used to explore the synthesis of chiral isomers. This work is vital for developing pharmaceuticals and understanding stereochemistry (Temple & Rener, 1992).
3. Palladium Complexes
The creation of palladium(II) chloride complexes with ligands like 3-(pyrazol-1-yl)propanamide, related to 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, assists in understanding metal-ligand interactions. These findings are significant for catalysis and the development of new materials (Palombo et al., 2019).
4. Novel Synthesis Techniques
Research on N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides offers new methods for the synthesis of complex molecules, potentially applicable to the synthesis of compounds like 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide (Dou et al., 2013).
5. Molecular Spectroscopy
The molecular spectroscopic analysis of compounds structurally similar to 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, like 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H pyrazole-1-carbothioamide, provides insights into molecular interactions and stability. This research is crucial for drug design and materials science (Sivakumar et al., 2020).
Direcciones Futuras
The future directions for the study and application of “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” would depend on the specific properties and potential uses of the compound. Given the versatility of tetrahydropyran rings in organic synthesis , there could be potential for further exploration in this area.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Biochemical Pathways
Related compounds have been shown to influence dna processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
Propiedades
IUPAC Name |
3-chloro-N-ethyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKJMCJOEDLTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)
